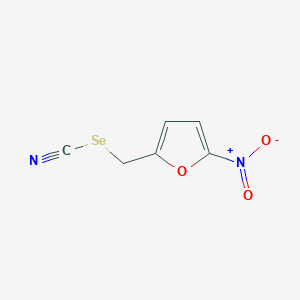
5-Nitrofurfurylselenocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrofurfurylselenocyanide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial and antiprotozoal properties. The presence of the nitro group and the selenocyanide moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrofurfurylselenocyanide typically involves the reaction of 5-nitrofurfural with potassium selenocyanate (KSeCN) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Nitrofurfural+KSeCN→this compound+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitrofurfurylselenocyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The selenocyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-nitrofurfurylamine.
Reduction: Formation of 5-aminofurfurylselenocyanide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrofurfurylselenocyanide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antibacterial and antiprotozoal properties.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitrofurfurylselenocyanide involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Nifuroxazide: Used for intestinal infections.
Furazolidine: Known for its antiprotozoal activity.
Uniqueness
5-Nitrofurfurylselenocyanide is unique due to the presence of the selenocyanide group, which imparts distinct chemical and biological properties compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
65315-63-1 |
|---|---|
Molecular Formula |
C6H4N2O3Se |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl selenocyanate |
InChI |
InChI=1S/C6H4N2O3Se/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |
InChI Key |
ZZECLBQIFKIUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















